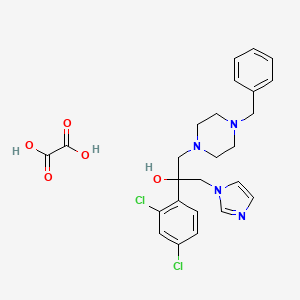
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl group: This step involves a nucleophilic substitution reaction where the imidazole ring reacts with 2,4-dichlorobenzyl chloride.
Introduction of the N-benzylpiperazino group: This is typically done through a nucleophilic substitution reaction where the intermediate product reacts with N-benzylpiperazine.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as an antifungal or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-methylpiperazino)-2-propanol oxalate
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-phenylpiperazino)-2-propanol oxalate
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the benzyl group in the piperazine moiety, for example, could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
83338-54-9 |
|---|---|
Molecular Formula |
C25H28Cl2N4O5 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C23H26Cl2N4O.C2H2O4/c24-20-6-7-21(22(25)14-20)23(30,17-29-9-8-26-18-29)16-28-12-10-27(11-13-28)15-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,14,18,30H,10-13,15-17H2;(H,3,4)(H,5,6) |
InChI Key |
POULGZBZLWLLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C=CN=C3)(C4=C(C=C(C=C4)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















